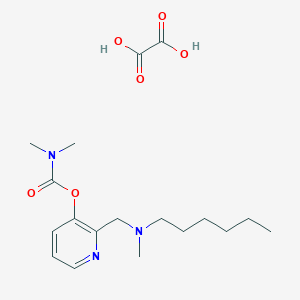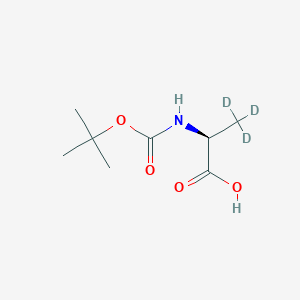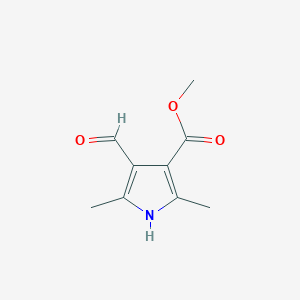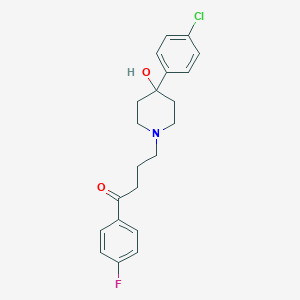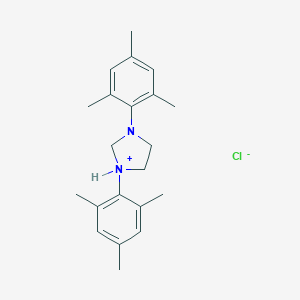
1,3-Dimesitylimidazolidin-1-ium chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazolium-based compounds often involves unexpected reactions, such as the formation of 2-mesityl-1H-benzo[d]imidazol-3-ium chloride from N-[(1E)-mesitylmethylene]benzene-1,2-diamine and CoCl2·6H2O. This process has been characterized using elemental analysis, NMR, FT-IR spectroscopies, and single-crystal X-ray diffraction, alongside DFT calculations to compare with experimental results (Özdemir, 2012).
Molecular Structure Analysis
The molecular structure of 1,3-dimethylimidazolium chloride has been elucidated using neutron diffraction, revealing significant charge ordering and similarities to its solid-state structure. This analysis highlighted the dominance of hydrogen-bonding interactions between the ring hydrogens and the chloride ion, providing insights into the local order within the liquid state (Hardacre et al., 2003).
Chemical Reactions and Properties
1,3-Dimesitylimidazolidin-1-ium chloride reacts with various reagents to form diverse compounds, demonstrating its versatility. For example, its reaction with nickelocene forms a carbene complex, showcasing its application in organometallic chemistry (Abernethy et al., 2000). Additionally, its utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions highlights its broad chemical reactivity (Isobe & Ishikawa, 1999).
Wissenschaftliche Forschungsanwendungen
Catalyst in Polymerization
This chemical has been used to synthesize ruthenium-N-heterocyclic carbene complexes, acting as catalysts in the ring-opening metathesis polymerization of cyclooctene. The research highlighted that the structure of the N-heterocyclic carbene ligands significantly influences the catalytic efficiencies, offering insights into the design of efficient catalysts (Delaude et al., 2002).
Stabilization of Metal Complexes
The compound has shown utility in stabilizing high oxidation state metal complexes. A notable application was its reaction with trichloro-oxo-vanadium(V), forming a stable adduct. The unique bonding interactions observed in this compound extend our understanding of the bonding capabilities of N-heterocyclic carbenes (Abernethy et al., 2003).
Investigating Liquid Structures
The chemical has also been used to study the structure of molten ionic liquids. Neutron diffraction was employed to derive a structural model of 1,3-dimethylimidazolium chloride, indicating the presence of significant charge ordering in the liquid state, which resembles the local order found in the solid state (Hardacre et al., 2003).
In Organometallic Chemistry
The interaction of 1,3-dimesitylimidazolidin-1-ium chloride with various metals like indium, ytterbium, and nickel has been explored to synthesize novel organometallic compounds. These studies provide valuable insights into the structural and bonding characteristics of these complexes, further broadening the potential applications of this chemical in various fields of chemistry and materials science (Cotgreave et al., 2004; Abernethy et al., 2001; Abernethy et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE, also known as 1,3-Dimesitylimidazolidin-1-ium chloride, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these metal pre-catalysts to form complexes .
Mode of Action
The compound interacts with its targets (metal pre-catalysts) through the formation of N-heterocyclic carbene (NHCs). This process can be controlled by irradiation at 365 nm of a mixture of 2-isopropylthioxanthone (ITX) with 1,3-bis(mesityl)imidazolium tetraphenylborate .
Biochemical Pathways
The compound, acting as an NHC ligand, forms complexes with metal pre-catalysts. These complexes show high catalytic activity . .
Result of Action
The primary result of the action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE is the formation of complexes with metal pre-catalysts that exhibit high catalytic activity
Action Environment
The action of 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE can be influenced by environmental factors. For instance, the formation of N-heterocyclic carbene (NHCs) can be controlled by irradiation at a specific wavelength (365 nm) . .
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h9-12H,7-8,13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOKQVAAJVEFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CCN(C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper describes the synthesis of a nickel complex using an NHC ligand. What is the role of 1,3-dimesitylimidazolidin-1-ium chloride in this process?
A: 1,3-Dimesitylimidazolidin-1-ium chloride acts as the precursor to the NHC ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes). In the reaction, fluorenyllithium likely deprotonates 1,3-dimesitylimidazolidin-1-ium chloride to generate the free SIMes carbene. This carbene then coordinates to the nickel center, replacing the labile difluorenyl ligands to form the final trans-bis[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloronickel(II) complex [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
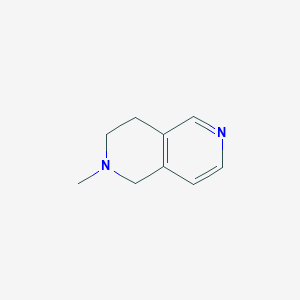
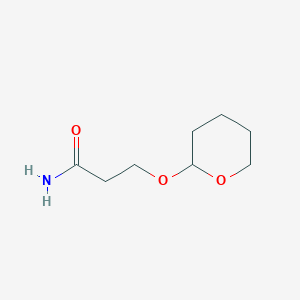
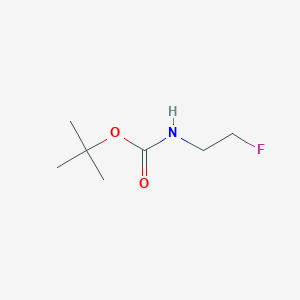
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

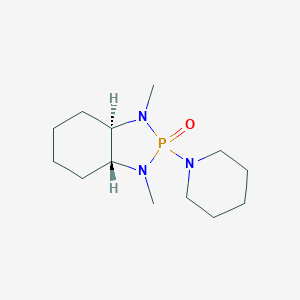
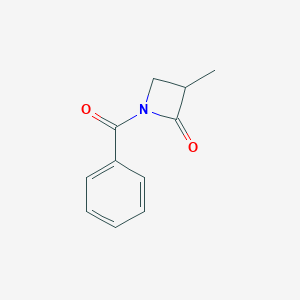
![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)
